molecular formula C9H10BrN3S B13289030 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13289030
M. Wt: 272.17 g/mol
InChI Key: LYQJWSAUHSNZGD-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety attached to a pyrazole ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine stands out due to its combination of the bromothiophene and pyrazole rings, which confer unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-6-4-9(11)12-13(6)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

LYQJWSAUHSNZGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CS2)Br)N

Origin of Product

United States

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